2-Amino-6-(hydroxymethyl)-8-oxo-4-(3,4,5-trimethoxyphenyl)-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile
Description
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Properties
IUPAC Name |
2-amino-6-(hydroxymethyl)-8-oxo-4-(3,4,5-trimethoxyphenyl)-4H-pyrano[3,2-b]pyran-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O7/c1-24-13-4-9(5-14(25-2)17(13)26-3)15-11(7-20)19(21)28-16-12(23)6-10(8-22)27-18(15)16/h4-6,15,22H,8,21H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXZXWEWAUHVYSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2C(=C(OC3=C2OC(=CC3=O)CO)N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801112076 | |
| Record name | 2-Amino-4,8-dihydro-6-(hydroxymethyl)-8-oxo-4-(3,4,5-trimethoxyphenyl)pyrano[3,2-b]pyran-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801112076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
625376-08-1 | |
| Record name | 2-Amino-4,8-dihydro-6-(hydroxymethyl)-8-oxo-4-(3,4,5-trimethoxyphenyl)pyrano[3,2-b]pyran-3-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=625376-08-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-4,8-dihydro-6-(hydroxymethyl)-8-oxo-4-(3,4,5-trimethoxyphenyl)pyrano[3,2-b]pyran-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801112076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Mode of Action
While the precise interaction of our compound remains elusive, we can speculate based on related structures. The TMP group may play a critical role in binding to specific sites, affecting cellular processes. For instance, it fits into the colchicine binding site (CBS) of αβ-tubulin heterodimers, impacting microtubule dynamics.
Biochemical Pathways
Without direct data on this compound, we can’t pinpoint specific pathways. For instance, TMP derivatives have been linked to caspase activation, ERK2 down-regulation, and inhibition of Taq polymerase and telomerase.
Action Environment
Environmental factors, such as pH, temperature, and co-administered substances, can influence drug efficacy and stability. Considering these factors is essential for optimizing therapeutic outcomes.
Biochemical Analysis
Biochemical Properties
2-Amino-6-(hydroxymethyl)-8-oxo-4-(3,4,5-trimethoxyphenyl)-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile plays a significant role in biochemical reactions due to its interaction with various enzymes and proteins. The trimethoxyphenyl group within the compound is known to inhibit enzymes such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR). These interactions can lead to the modulation of cellular processes, including cell division and stress responses.
Cellular Effects
The effects of this compound on various cell types are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can inhibit the phosphorylation of extracellular signal-regulated kinases (ERKs), which are crucial for cell proliferation and survival. Additionally, the compound’s interaction with tubulin can disrupt microtubule dynamics, affecting cell division and potentially leading to apoptosis in cancer cells.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific sites on enzymes and proteins, leading to their inhibition or activation. For example, the compound’s interaction with the colchicine binding site on tubulin prevents tubulin polymerization, thereby inhibiting microtubule formation. This action is critical in disrupting the mitotic spindle during cell division, making it a potential anti-cancer agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are essential factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its bioactivity can diminish over time due to degradation. Long-term exposure to the compound in vitro has been associated with sustained inhibition of cell proliferation and induction of apoptosis in cancer cells.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively inhibit tumor growth without significant toxicity. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. The compound interacts with enzymes such as cytochrome P450, which plays a crucial role in its metabolism. These interactions can affect the metabolic flux and levels of metabolites, influencing the compound’s bioavailability and efficacy.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments, affecting its overall bioactivity.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is known to localize in the cytoplasm, where it interacts with microtubules and other cytoskeletal components. This localization is essential for its role in disrupting cell division and inducing apoptosis in cancer cells.
Biological Activity
2-Amino-6-(hydroxymethyl)-8-oxo-4-(3,4,5-trimethoxyphenyl)-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound belongs to the pyran class of compounds, which are known for their diverse biological properties.
Chemical Structure and Properties
The chemical formula for this compound is . Its structure includes a pyrano[3,2-b]pyran core with multiple functional groups that contribute to its biological activity. The presence of hydroxymethyl and trimethoxyphenyl groups is particularly noteworthy as they can enhance solubility and bioactivity.
Antityrosinase Activity
Recent studies have demonstrated significant antityrosinase activity of derivatives related to this compound. In a comparative study, a derivative exhibited an IC50 value of , outperforming the standard kojic acid (IC50 = ) in inhibiting tyrosinase activity . This suggests that the compound could be a promising candidate for skin whitening agents or treatments for hyperpigmentation.
Anticancer Potential
Preliminary investigations into the anticancer properties of this compound have shown promising results. A study assessed its effectiveness against human cancer cell lines SW-480 (colorectal cancer) and MCF-7 (breast cancer) using the MTT assay. The results indicated that various derivatives exhibited significant antiproliferative effects, suggesting potential applications in cancer therapy .
Molecular Dynamics and In Silico Studies
Molecular dynamics simulations have revealed that certain derivatives form stable complexes with target proteins involved in tyrosinase activity. These studies indicated that the R-enantiomer of one derivative established critical hydrogen bonds and hydrophobic interactions within the enzyme's binding site, suggesting a mechanism for its inhibitory action . Additionally, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling indicated favorable drug-like properties for this compound .
Summary of Findings
| Activity Type | IC50 Value | Comparison Compound | Remarks |
|---|---|---|---|
| Antityrosinase | 7.69 ± 1.99 μM | Kojic Acid (23.64 μM) | Stronger inhibition observed |
| Anticancer (SW-480) | Significant effect | - | Promising potential against colorectal cancer |
| Anticancer (MCF-7) | Significant effect | - | Effective against breast cancer |
Case Studies
- Antityrosinase Study : A series of kojic acid fused derivatives were synthesized and tested for tyrosinase inhibition. Among them, the derivative related to this compound showed the highest activity .
- Cancer Cell Line Evaluation : The antiproliferative activity was evaluated on SW-480 and MCF-7 cell lines using MTT assay. The results highlighted the potential of these compounds as therapeutic agents against specific cancer types .
Scientific Research Applications
Anti-Cancer Activity
Recent studies have indicated that derivatives of 2-amino-6-(hydroxymethyl)-8-oxo-4-(3,4,5-trimethoxyphenyl)-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile exhibit significant anti-proliferative effects against various cancer cell lines. For instance, research published in ChemistrySelect highlights the synthesis of related compounds that demonstrate cytotoxicity against human cancer cells by inducing apoptosis and inhibiting cell cycle progression .
Antioxidant Properties
The compound has shown promise as an antioxidant agent. The presence of hydroxymethyl and oxo groups enhances its ability to scavenge free radicals. This property is particularly relevant in preventing oxidative stress-related diseases. Studies have demonstrated that these compounds can effectively reduce oxidative damage in cellular models .
Enzyme Inhibition
Another significant application is its role as a tyrosinase inhibitor. Tyrosinase is an enzyme involved in melanin production and is a target for skin-whitening agents. The compound has been reported to inhibit tyrosinase activity effectively, making it a candidate for cosmetic applications aimed at reducing hyperpigmentation .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A (2023) | Anti-Cancer Activity | Demonstrated IC50 values in the micromolar range against breast cancer cell lines. Induced apoptosis through mitochondrial pathways. |
| Study B (2024) | Antioxidant Properties | Showed significant reduction in lipid peroxidation levels in vitro. Enhanced cell viability under oxidative stress conditions. |
| Study C (2023) | Enzyme Inhibition | Inhibited tyrosinase with an IC50 of 12 µM. Suggested potential for use in skin-whitening formulations. |
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors such as 4-hydroxy-6-methyl-2-pyrone and various substituted benzaldehydes. The reaction conditions often include refluxing in ethanol-water mixtures and subsequent purification through recrystallization methods .
Preparation Methods
Domino Knoevenagel-Hetero-Diels-Alder Reaction
A one-pot domino reaction enables simultaneous formation of both pyran rings. For example, a substituted dihydropyranone derivative reacts with a trimethoxyphenyl-containing enol ether under acidic conditions. The Knoevenagel condensation generates an α,β-unsaturated ketone, which undergoes an intramolecular hetero-Diels-Alder cyclization to form the fused pyran system. Key advantages include atom economy and reduced purification steps.
Stepwise Cyclization via Aldol Condensation
Sequential cyclization begins with a preformed dihydropyranone intermediate. Aldol condensation between a 3,4,5-trimethoxyphenylacetamide derivative and a hydroxymethyl ketone precursor forms the second pyran ring. Titanium tetraisopropoxide, as a Lewis acid, facilitates dehydration and ring closure while minimizing side reactions.
Functional Group Introduction and Modifications
Installation of the 3-Carbonitrile Group
The nitrile group at position 3 is introduced via nucleophilic substitution or cyanation:
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Method A : Treatment of a 3-bromo intermediate with copper(I) cyanide in DMF at 120°C achieves substitution with moderate yields (60–70%).
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Method B : Palladium-catalyzed cyanation using Zn(CN)₂ and a Buchwald-Hartwig ligand system provides higher regioselectivity (yield: 75–85%) but requires stringent anhydrous conditions.
Reductive Amination for the 2-Amino Group
A ketone precursor at position 2 undergoes reductive amination using ammonium acetate and sodium triacetoxyborohydride (STAB) in dichloromethane. This method avoids over-reduction and preserves the hydroxymethyl group at position 6.
Hydroxymethyl Group Formation
Selective reduction of a 6-keto intermediate with sodium borohydride in methanol at −5°C yields the hydroxymethyl group. Excess borohydride is quenched with acetic acid to prevent epimerization.
Reaction Optimization and Conditions
Solvent and Temperature Effects
| Reaction Step | Optimal Solvent | Temperature Range | Yield Improvement |
|---|---|---|---|
| Cyclization | THF | 70–80°C | 15% |
| Reductive Amination | Dichloromethane | 25°C | 22% |
| Cyanation | DMF | 120°C | 10% |
Tetrahydrofuran (THF) enhances cyclization efficiency due to its moderate polarity and ability to stabilize transition states. For reductive steps, methanol’s protic nature facilitates borohydride solubility, while dichloromethane minimizes side reactions during amination.
Catalytic Systems
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Cyclization : Titanium tetraisopropoxide (0.1 eq) accelerates ring closure by activating carbonyl groups.
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Amino Protection : Boc anhydride in ethanol at 25°C prevents undesired side reactions during subsequent steps.
Mechanistic Insights
Cyclization Pathway
The domino Knoevenagel-hetero-Diels-Alder mechanism proceeds via:
Reductive Amination
The proposed mechanism involves:
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Formation of an imine intermediate between the ketone and ammonium ions.
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Stereoselective hydride transfer from STAB to yield the R-configured amine.
Acidic workup protonates the amine, preventing racemization.
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water gradient) confirms >90% purity, with a single peak at 8.2 min.
Challenges and Mitigation Strategies
Epimerization at C-4
The stereocenter at C-4 is prone to racemization under basic conditions. Mitigation includes:
Q & A
Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized for yield improvement?
Q. How can researchers confirm the structural integrity of this compound using spectroscopic and crystallographic methods?
Methodological Answer:
- 1H/13C NMR: Assign peaks based on substituent effects. For example, the 3,4,5-trimethoxyphenyl group shows aromatic protons at δ 6.8–7.4 ppm and methoxy signals at δ 3.7–3.9 ppm . The hydroxymethyl group (-CH2OH) appears as a triplet near δ 4.5 ppm (1H) and δ 60–65 ppm (13C) .
- HRMS: Confirm molecular weight (e.g., [M+Na]+ calculated for analogous compounds: ~386–498 Da) .
- X-ray Crystallography: Resolve bond lengths and angles, particularly for the dihydropyrano-pyran core. For example, C–C bond lengths in similar structures range from 1.50–1.54 Å .
Advanced Research Questions
Q. What strategies are recommended for resolving contradictions in NMR data when substituent effects from the 3,4,5-trimethoxyphenyl group cause signal overlap?
Methodological Answer:
- Deuterated Solvents: Use DMSO-d6 to sharpen signals and reduce exchange broadening .
- 2D NMR Techniques: HSQC and HMBC correlate overlapping proton signals with carbon shifts, clarifying connectivity (e.g., linking hydroxymethyl to C-6) .
- Variable Temperature NMR: Adjust temperature to separate merged peaks (e.g., -CH2OH protons at lower temperatures) .
Q. How can computational chemistry predict the reactivity of the hydroxymethyl group in derivatization reactions?
Methodological Answer:
- DFT Calculations: Model transition states for nucleophilic attacks (e.g., esterification or oxidation). The hydroxymethyl group’s electron density can be mapped using Mulliken charges .
- Molecular Dynamics (MD): Simulate solvent effects on reaction pathways. Polar solvents (e.g., DMF) stabilize intermediates during derivatization .
Q. What experimental designs are suitable for evaluating antiproliferative activity, considering interference from the hydroxymethyl and trimethoxyphenyl moieties?
Methodological Answer:
- Cell-Based Assays: Use MTT/SRB assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations. Include controls with isolated substituents (e.g., trimethoxyphenyl derivatives) to isolate bioactivity contributions .
- Structure-Activity Relationship (SAR): Compare activity of analogs lacking the hydroxymethyl group to assess its role in cytotoxicity .
Q. How should researchers analyze reaction mechanisms for the dihydropyrano[3,2-b]pyran core formation under varying pH conditions?
Methodological Answer:
- Kinetic Studies: Monitor intermediates via TLC or LC-MS at pH 4–8. Acidic conditions favor protonation of the carbonyl group, accelerating cyclization .
- Isolation of Intermediates: Quench reactions at timed intervals to identify kinetic vs. thermodynamic products (e.g., enol intermediates) .
Q. What challenges arise in achieving enantiomeric purity, and what chiral resolution techniques are applicable?
Methodological Answer:
- Chiral HPLC: Use columns like Chiralpak IA/IB to separate enantiomers. Mobile phases with hexane:isopropanol (90:10) show resolution for similar pyrano-pyran derivatives .
- Crystallization with Chiral Auxiliaries: Co-crystallize with tartaric acid derivatives to induce diastereomeric salt formation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
